N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide
Description
N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a pyrazole ring substituted with a cyclohexyl group and a benzenesulfonamide moiety, which contributes to its unique chemical properties and biological activities.
Properties
IUPAC Name |
N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-19-16(12-15(17-19)13-8-4-2-5-9-13)18-22(20,21)14-10-6-3-7-11-14/h3,6-7,10-13,18H,2,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNUDSRCVFZCDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCCC2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of hydrazine with a suitable carbonyl compound.
Introduction of the cyclohexyl group: The cyclohexyl group can be introduced via alkylation reactions.
Attachment of the benzenesulfonamide moiety: This step involves the reaction of the pyrazole derivative with benzenesulfonyl chloride under basic conditions.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure efficiency and scalability .
Chemical Reactions Analysis
N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to investigate its potential as an enzyme inhibitor or receptor modulator.
Medicine: Research has explored its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For example, it may inhibit carbonic anhydrase enzymes, which play a role in various physiological processes .
Comparison with Similar Compounds
Similar compounds to N-(5-cyclohexyl-2-methylpyrazol-3-yl)benzenesulfonamide include other pyrazole derivatives such as:
N-(5-trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide: Known for its potential antimalarial activity.
Hydrazine-coupled pyrazoles: These compounds exhibit antileishmanial and antimalarial activities.
What sets this compound apart is its unique substitution pattern, which may confer distinct biological activities and chemical reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
